3-Ethoxy-3-ethynyloxolane
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Overview
Description
3-Ethoxy-3-ethynyloxolane is an organic compound with the molecular formula C8H12O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its ethoxy and ethynyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-ethynyloxolane typically involves the reaction of ethynyl alcohol with ethyl oxirane under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at a temperature range of 50-70°C. The reaction proceeds via the opening of the oxirane ring and subsequent formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and catalysts ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3-ethynyloxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Results in the formation of 3-ethoxy-3-ethyloxolane.
Substitution: Yields various substituted oxolane compounds depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-3-ethynyloxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-3-ethynyloxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the ethoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-3-ethyloxolane: Similar structure but with an ethyl group instead of an ethynyl group.
3-Methoxy-3-ethynyloxolane: Contains a methoxy group instead of an ethoxy group.
3-Ethoxy-3-propyloxolane: Features a propyl group instead of an ethynyl group.
Uniqueness
3-Ethoxy-3-ethynyloxolane is unique due to the presence of both ethoxy and ethynyl groups, which confer distinct reactivity and properties. The ethynyl group, in particular, allows for additional chemical transformations that are not possible with similar compounds lacking this functional group.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-ethoxy-3-ethynyloxolane |
InChI |
InChI=1S/C8H12O2/c1-3-8(10-4-2)5-6-9-7-8/h1H,4-7H2,2H3 |
InChI Key |
SGRLDQMYEFLEHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCOC1)C#C |
Origin of Product |
United States |
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